Metalaxyl acid

Catalog No.
S1525893
CAS No.
87764-37-2
M.F
C14H19NO4
M. Wt
265.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metalaxyl acid

CAS Number

87764-37-2

Product Name

Metalaxyl acid

IUPAC Name

(2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

InChI

InChI=1S/C14H19NO4/c1-9-6-5-7-10(2)13(9)15(11(3)14(17)18)12(16)8-19-4/h5-7,11H,8H2,1-4H3,(H,17,18)/t11-/m0/s1

InChI Key

ZRIKZVLHMGYCIR-NSHDSACASA-N

SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)O)C(=O)COC

Synonyms

N-(2,6-Dimethylphenyl)-N-(2-methoxyacetyl)alanine; N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)alanine; N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)-DL-alanine; CGA 62826; Metalaxyl Acid; Metalaxyl Free Acid

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)O)C(=O)COC

Isomeric SMILES

CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)O)C(=O)COC

Environmental Fate and Behavior:

  • Researchers are studying the environmental fate of metalaxyl acid, including its degradation pathways, persistence in different environmental compartments (soil, water, air), and potential for long-range transport. This information is crucial for assessing the potential environmental impact of metalaxyl use. Source: Degradation of Metalaxyl and Mefenoxam and Effects on the Microbiological Properties of Tropical and Temperate Soils:

Analytical Methods:

  • Developing accurate and sensitive methods for detecting and quantifying metalaxyl acid in environmental samples is essential for monitoring its presence and understanding its environmental fate. Research is ongoing to improve existing analytical techniques and develop new ones. Source: Direct chiral resolution of metalaxyl and metabolite metalaxyl acid in aged mobile phases: the role of trace water:

Impact on Non-Target Organisms:

  • Some studies have investigated the potential effects of metalaxyl acid on non-target organisms, such as soil microbes and aquatic invertebrates. These studies are crucial for understanding the broader ecological impact of metalaxyl use. Source: Metalaxyl Effects on Antioxidant Defenses in Leaves and Roots of Solanum nigrum L.:

Metalaxyl is a systemic fungicide belonging to the acylalanine class, primarily used in agriculture to control various fungal pathogens, particularly those from the Oomycetes group, such as Phytophthora and Pythium. Its chemical structure is methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate, and it is often marketed under the trade name Ridomil Gold, especially in its optically pure form known as mefenoxam . Metalaxyl has been recognized for its effectiveness in controlling diseases in crops like potatoes and tomatoes but has faced challenges due to the development of resistance among target pathogens .

Metalaxyl acts systemically within the plant, targeting oomycete fungi like Pythium and Phytophthora by inhibiting RNA polymerase, an enzyme crucial for protein synthesis in these fungi []. This disrupts their growth and reproduction, leading to fungal cell death.

  • Environmental impact: Excessive use has led to widespread fungicide resistance in oomycete populations [].
  • Potential for ecological disruption: Metalaxyl can harm non-target organisms like beneficial soil microbes [].

  • Alkylation: 2,6-Xylidine is alkylated with methyl 2-bromopropionate to produce an alanine derivative.
  • Acid Chloride Reaction: This intermediate is then reacted with methoxyacetic acid's acid chloride to yield racemic metalaxyl.
  • Isomer Separation: The homochiral version of metalaxyl can be produced through additional purification processes that retain its fungicidal activity while eliminating less active stereoisomers .

Metalaxyl is widely used in agriculture for seed treatment and foliar applications. Its primary applications include:

  • Crop Protection: Effective against diseases caused by Phytophthora and Pythium in crops such as potatoes, tomatoes, and various vegetables.
  • Seed Treatments: Enhances seedling vigor by protecting seeds from soil-borne pathogens.
  • Environmental Monitoring: Due to concerns about groundwater contamination, metalaxyl usage is monitored to assess its environmental impact .

Several compounds exhibit similar antifungal properties to metalaxyl. Below is a comparison highlighting their unique features:

Compound NameChemical StructureUnique Features
Mefenoxam(R)-2-[(2,6-dimethylphenyl)-methoxyacetyl-amino]-propionic acid methyl esterMore potent R-enantiomer of metalaxyl; lower application rates required for similar efficacy.
Metolachlor2-chloro-N-(2-ethyl-6-methylphenyl)-N-(methoxyacetyl)-alanine methyl esterPrimarily a herbicide; exhibits some antifungal activity but mainly targets weeds.
Alachlor2-chloro-N-(2-methyl-6-ethylphenyl)-N-(methoxyacetyl)-alanine methyl esterSimilar herbicidal properties; less focus on fungal pathogens compared to metalaxyl.

Metalaxyl's uniqueness lies in its specific action against Oomycetes and its systemic nature, allowing it to be absorbed by plants and provide extended protection against soil-borne diseases .

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

265.13140809 g/mol

Monoisotopic Mass

265.13140809 g/mol

Heavy Atom Count

19

Dates

Modify: 2023-08-15

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